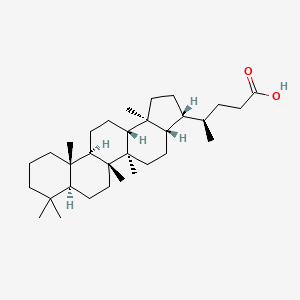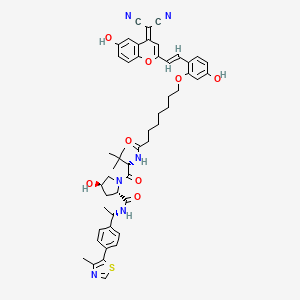
(22R)-33,34,35-Trinorbacteriohopan-32-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(22R)-33,34,35-Trinorbacteriohopan-32-oic acid is a derivative of bacteriohopanepolyols, which are pentacyclic triterpenoids commonly found in bacterial cell membranes. These compounds play a crucial role in maintaining the structural integrity and functionality of bacterial membranes. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (22R)-33,34,35-Trinorbacteriohopan-32-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes:
Oxidation: The precursor triterpenoid undergoes oxidation to introduce carboxylic acid functionality.
Cyclization: Formation of the pentacyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups at desired positions through various organic reactions.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes, where specific bacterial strains are cultured under controlled conditions to produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with alcohol or alkane functionalities.
- Substituted derivatives with various functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
(22R)-33,34,35-Trinorbacteriohopan-32-oic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of pentacyclic triterpenoids in various chemical reactions.
Biology: Investigated for its role in bacterial cell membrane structure and function.
Industry: Utilized in the synthesis of bio-based materials and as a precursor for other valuable chemical compounds.
Mecanismo De Acción
The mechanism of action of (22R)-33,34,35-Trinorbacteriohopan-32-oic acid involves its interaction with bacterial cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can disrupt essential cellular processes, leading to antibacterial effects. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
Comparación Con Compuestos Similares
Bacteriohopanetetrol: Another bacteriohopanepolyol with a similar pentacyclic structure but different functional groups.
Hopanoic Acid: A simpler triterpenoid with fewer functional groups.
Uniqueness: (22R)-33,34,35-Trinorbacteriohopan-32-oic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to integrate into bacterial membranes and affect their function sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C32H54O2 |
|---|---|
Peso molecular |
470.8 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]pentanoic acid |
InChI |
InChI=1S/C32H54O2/c1-21(9-12-27(33)34)22-13-18-29(4)23(22)14-19-31(6)25(29)10-11-26-30(5)17-8-16-28(2,3)24(30)15-20-32(26,31)7/h21-26H,8-20H2,1-7H3,(H,33,34)/t21-,22-,23+,24+,25-,26-,29+,30+,31-,32-/m1/s1 |
Clave InChI |
USTPZHFXAFRQMM-XTMGZXAOSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)



![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)





